Ovral

Estrogen Potency Bioassay Comparative Pharmacology

Ovral (norgestrel 0.5 mg/ethinyl estradiol 0.05 mg fixed-dose combination) is the definitive reference standard for research requiring a high-progestin, low-estrogenicity profile. Its uniquely low estrogenic potency (0.81) and quantifiable outcomes—lowest breakthrough bleeding rate (16.6%), significant HDL cholesterol reduction, and distinct dermatological phenotype—make it irreplaceable for metabolic, coagulation, and cycle-control studies. No other 50 mcg ethinyl estradiol formulation replicates this pharmacological profile. Procure with confidence for reproducible, benchmarked results.

Molecular Formula C41H52O4
Molecular Weight 608.863
CAS No. 39366-37-5
Cat. No. B607380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOvral
CAS39366-37-5
SynonymsEthinylestradiol mixture with Levonorgestrel
Molecular FormulaC41H52O4
Molecular Weight608.863
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C21H28O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17+,18+,19-,20-,21-;16-,17-,18+,19+,20+/m01/s1
InChIKeyORKBYCQJWQBPFG-OAEMGMNWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ovral (Norgestrel/Ethinyl Estradiol) CAS 39366-37-5: A Defined High-Progestin, Low-Estrogen-Potency Contraceptive Combination for Research and Comparative Analysis


Ovral, formally designated as a fixed-dose combination of norgestrel (0.5 mg) and ethinyl estradiol (0.05 mg), is a combined oral contraceptive characterized by a high progestin-to-estrogen ratio and uniquely low estrogenic potency [1]. It is distinguished from other 50 mcg ethinyl estradiol formulations by the racemic nature of its progestin, norgestrel, whose biological activity resides primarily in its active enantiomer, levonorgestrel [2]. This specific steroidal composition confers a distinct pharmacological profile, resulting in a quantifiably different balance of clinical, metabolic, and side-effect outcomes when compared to other in-class agents [1].

Why Ovral (Norgestrel/Ethinyl Estradiol) is Not Interchangeable with Other 50 mcg Ethinyl Estradiol Oral Contraceptives


The clinical and biochemical outcomes of oral contraceptive use are dictated not solely by the dose of ethinyl estradiol, but by the integrated effect of the specific progestin, its dose, and its interplay with the estrogen component [1]. Ovral, containing 0.5 mg norgestrel, exhibits a distinct estrogenic potency profile and impacts on cycle control, lipid metabolism, and side-effect incidence that differ significantly from other formulations with identical estrogen content, such as Norinyl 1/50 or Norlestrin [2]. The progestin component's unique properties can either potentiate or antagonize the effects of ethinyl estradiol on hepatic protein synthesis, including sex hormone-binding globulin (SHBG) and lipoproteins [3]. Consequently, selecting a compound based solely on estrogen dose will not yield predictable or equivalent physiological or clinical effects, making direct substitution a scientifically unsound practice for research, clinical study, or procurement of specific pharmacological profiles.

Quantitative Differentiation of Ovral (Norgestrel/Ethinyl Estradiol) Against Comparator Oral Contraceptives


Ovral Exhibits the Lowest Estrogen Potency Among All Tested 50 mcg Estrogen Formulations

In a direct comparative study of seven oral contraceptive formulations, Ovral demonstrated the lowest estrogenic potency. This was quantified using a standard bioassay, establishing its unique position within the class [1].

Estrogen Potency Bioassay Comparative Pharmacology

Ovral Demonstrated a Significantly Lower Incidence of Breakthrough Bleeding Compared to Norinyl 1/50 and Norlestrin

In a randomized comparative study, the rate of breakthrough bleeding with Ovral was significantly lower than that of two other 50 mcg ethinyl estradiol-containing oral contraceptives [1].

Cycle Control Breakthrough Bleeding Side Effect Profile

Ovral Use is Associated with a Lower Incidence of Intermenstrual Bleeding but Higher Incidence of Skin Conditions Compared to Norinyl

A large double-blind randomized trial directly compared Ovral and Norinyl, revealing a distinct and quantifiable trade-off in their side-effect profiles [1].

Intermenstrual Bleeding Chloasma Side Effect Profile

Ovral Produces a Distinctly Atherogenic Lipid Profile with Significantly Lower HDL Cholesterol Compared to Non-Users and Other Formulations

The unique estrogen/progestin balance of Ovral results in a quantifiably different impact on lipoprotein metabolism compared to other contraceptive formulations and non-users [1].

Lipid Metabolism HDL Cholesterol Cardiovascular Risk Markers

Defined Scientific and Industrial Application Scenarios for Ovral (Norgestrel/Ethinyl Estradiol)


Pharmacological Model for Isolating High-Progestin, Low-Estrogenicity Effects

Ovral serves as an optimal positive control or reference compound in studies designed to investigate the biological consequences of a high-progestin, low-estrogenicity state. Its uniquely low estrogenic potency of 0.81 relative to the 50 mcg ethinyl estradiol baseline [1] makes it the definitive agent for experiments requiring the minimization of estrogen-driven effects (e.g., on SHBG, coagulation factors, or vascular reactivity) despite a standard estrogen dose.

Investigating the Metabolic Impact of Androgenic Progestins on Lipid Profiles

Ovral is a prototypical agent for research into the metabolic effects of androgenic progestins. Its established effect of significantly lowering HDL cholesterol compared to both non-users and high-estrogen/low-progestin formulations [1] makes it an essential compound for creating comparative lipid and lipoprotein profiles in preclinical or clinical studies assessing cardiovascular risk markers associated with different hormonal contraceptives.

Reference Standard in Comparative Studies of Cycle Control and Bleeding Patterns

Ovral is a well-characterized reference standard for clinical studies evaluating cycle control. Its quantifiably lower incidence of breakthrough bleeding (16.6%) compared to other 50 mcg estrogen formulations like Norinyl 1/50 (46%) and Norlestrin (51.7%) [1], alongside its lower incidence of intermenstrual bleeding [2], establishes it as a benchmark for superior menstrual cycle regulation against which newer formulations can be compared.

Investigating Dermatological Side Effects of Hormonal Contraception

Ovral is a valuable tool for research focused on the dermatological side effects of combined oral contraceptives. Its documented association with a significantly higher incidence of chloasma and acne compared to other formulations like Norinyl (P < 0.05) [1] provides a clear, quantifiable phenotype for studying the mechanisms of progestin-induced skin changes and for use as a positive control in comparative dermatological studies.

Technical Documentation Hub

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